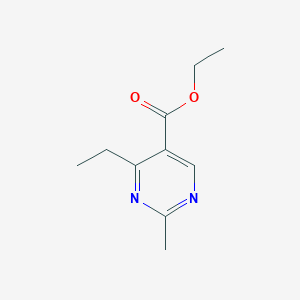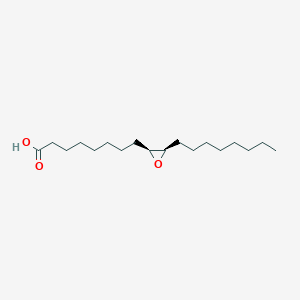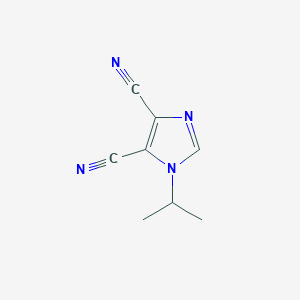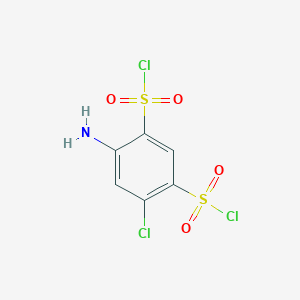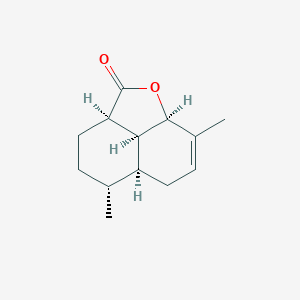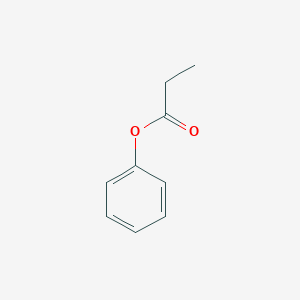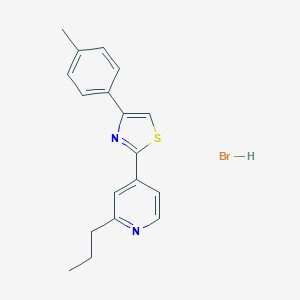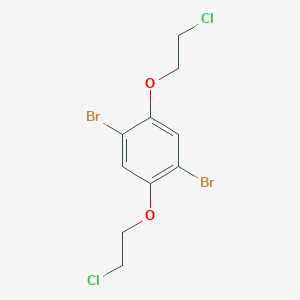
1,4-BIS(2-CHLOROETHOXY)-2,5-DIBROMOBENZENE
Overview
Description
1,4-BIS(2-CHLOROETHOXY)-2,5-DIBROMOBENZENE is an organic compound with the molecular formula C10H10Br2Cl2O2. It is a derivative of benzene, where the benzene ring is substituted by bromine and chloroethoxy groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-BIS(2-CHLOROETHOXY)-2,5-DIBROMOBENZENE can be synthesized through a multi-step process involving the bromination and chlorination of benzene derivatives. One common method involves the reaction of 1,4-dibromo-2,5-dihydroxybenzene with 2-chloroethanol in the presence of a base, such as potassium carbonate, to form the desired product .
Industrial Production Methods
In an industrial setting, the production of 1,4-dibromo-2,5-bis(2-chloroethoxy)benzene may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process typically includes steps for purification and isolation of the final product to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
1,4-BIS(2-CHLOROETHOXY)-2,5-DIBROMOBENZENE undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chloroethoxy groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., potassium carbonate), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., sodium borohydride). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
1,4-BIS(2-CHLOROETHOXY)-2,5-DIBROMOBENZENE has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,4-dibromo-2,5-bis(2-chloroethoxy)benzene involves its interaction with specific molecular targets and pathways. The bromine and chloroethoxy groups play a crucial role in its reactivity and interactions with other molecules. These interactions can lead to various chemical transformations and biological effects, depending on the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1,4-Dibromo-2,5-bis(bromomethyl)benzene: This compound has similar bromine substitutions but differs in the alkyl groups attached to the benzene ring.
1,4-Dibromo-2,5-bis(phenylalkoxy)benzene: This derivative has phenylalkoxy groups instead of chloroethoxy groups.
1,4-Bis(trifluoromethyl)-2,5-dibromobenzene: This compound features trifluoromethyl groups, providing different chemical properties and reactivity.
Uniqueness
1,4-BIS(2-CHLOROETHOXY)-2,5-DIBROMOBENZENE is unique due to the presence of both bromine and chloroethoxy groups, which confer distinct chemical properties and reactivity. These functional groups make it a versatile compound for various chemical reactions and applications .
Properties
IUPAC Name |
1,4-dibromo-2,5-bis(2-chloroethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Br2Cl2O2/c11-7-6-10(16-4-2-14)8(12)5-9(7)15-3-1-13/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGJLUNFUSYBNGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)OCCCl)Br)OCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Br2Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50409963 | |
| Record name | 1,4-dibromo-2,5-bis(2-chloroethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50409963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
178557-12-5 | |
| Record name | 1,4-dibromo-2,5-bis(2-chloroethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50409963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


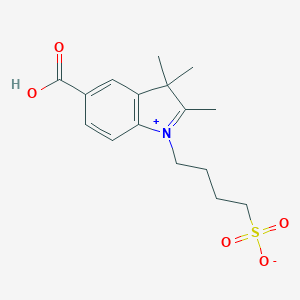
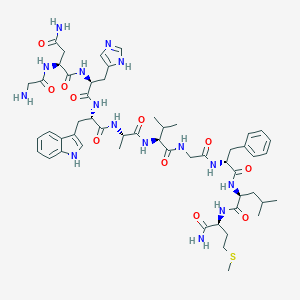
![3-Nitrobenzo[b]furan-5-ol](/img/structure/B135934.png)
